molecular formula C14H23N3O3 B6623118 5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole

5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole

Cat. No.: B6623118
M. Wt: 281.35 g/mol
InChI Key: VKEZEXRSLBGQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a cyclopropyl group, a piperidine ring, and a dimethoxyethyl substituent, making it a unique and potentially valuable molecule in various fields of scientific research.

Properties

IUPAC Name

5-cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-18-12(19-2)9-17-7-5-10(6-8-17)13-15-14(20-16-13)11-3-4-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEZEXRSLBGQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCC(CC1)C2=NOC(=N2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through a series of cyclization reactions, often involving the use of reagents such as sodium hydride and various alkyl halides. The oxadiazole ring is then formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of a wide range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological targets or pathways.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.

    5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-triazole: Similar structure but with an additional nitrogen atom in the ring.

Uniqueness

The uniqueness of 5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.